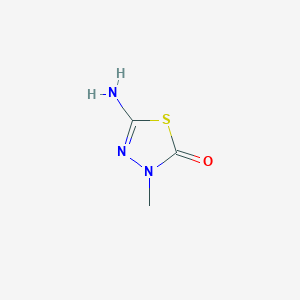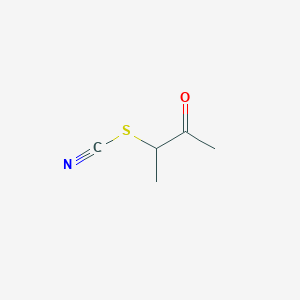![molecular formula C6H10ClN B1281542 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 63882-16-6](/img/structure/B1281542.png)
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Descripción general
Descripción
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a compound that belongs to the class of azabicyclic structures, which are of significant interest in synthetic organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The compound's structure is characterized by a seven-membered ring containing nitrogen, which is a common motif in many natural products and synthetic targets .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been explored through various methods. For instance, a base-catalyzed selective cycloisomerization of 3-aza-1,5-enynes has been developed to provide access to highly functionalized 2-azabicyclo[3.2.0]hept-2-enes . Additionally, the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with halopyridines has been used to synthesize epibatidine isomers, which are analogues of a potent nicotinic acetylcholine receptor agonist . Furthermore, the synthesis of 2,3-diazabicyclo[2.2.1]hept-5-ene has been reported, showcasing the versatility of the azabicyclic scaffold in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been elucidated using various spectroscopic techniques. For example, the absolute configuration of 2-substituted derivatives was determined using 1H NMR, ROESY experiments, and crystallography . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo a variety of chemical reactions. A novel skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions has been observed . Additionally, the phosphorylation of these systems has been studied, providing insight into the reactivity of the azabicyclic ring system . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides leading to the formation of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]hept-5-ene derivatives are influenced by their unique structural features. These properties are essential for their potential applications in medicinal chemistry and drug design. For instance, the synthesis and biological evaluation of 6-azabicyclo[3.2.0]hept-2-ene derivatives as potential anti-bacterial agents and β-lactamase inhibitors highlight the importance of understanding these properties for therapeutic applications . The reactivity of these compounds under different conditions, such as the presence of acids, bases, or reductive agents, is a key aspect of their chemical behavior .
Aplicaciones Científicas De Investigación
Phosphorylation Studies
Research by Sousa et al. (2010) involved the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems. They explored the synthesis and provided a mechanistic study of these compounds, determining the structures through NMR spectroscopy and mass spectrometry (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).
Synthon Development
Holt-Tiffin (2009) described the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one as versatile synthons used in drug candidates. They developed a bioresolution approach for these compounds, enhancing their applicability in pharmaceutical synthesis (Holt-Tiffin, 2009).
Enzymatic Resolution for γ-Lactams
Mahmoudian et al. (1999) developed a process for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one, utilizing hydrolytic enzymes. This method provides a practical approach for preparing enantiomerically pure N-substituted γ-lactams (Mahmoudian, Lowdon, Jones, Dawson, & Wallis, 1999).
Reductive Heck Coupling
Cox and Malpass (1999) investigated the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes, leading to the synthesis of epibatidine isomers. Their research contributed to a better understanding of this chemical reaction and its potential applications (Cox & Malpass, 1999).
Skeletal Rearrangement Research
Kobayashi et al. (1992) explored the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions. This research provided insights into the rearrangement mechanisms and potential applications in organic synthesis (Kobayashi, Ono, & Kato, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSHTRITJEGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508284 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride | |
CAS RN |
63882-16-6 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]hept-5-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B1281462.png)









![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

